METALNIKOWIN I - 172430-37-4

METALNIKOWIN I

Catalog Number: EVT-1485456
CAS Number: 172430-37-4
Molecular Formula: C80H128N26O22S
Molecular Weight: 1838.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Metalnikowin I is sourced from the Metalicus genus, specifically from beetles that produce this peptide as a defense mechanism against microbial infections. As a member of the proline-rich antimicrobial peptide class, Metalnikowin I is recognized for its non-lytic mode of action, primarily targeting bacterial ribosomes to inhibit protein translation. This classification places it among other well-studied AMPs, such as bacitracin and pyrrhocoricin, which also exhibit similar mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Metalnikowin I involves solid-phase peptide synthesis techniques. The peptide is constructed by sequentially adding protected amino acids to a solid support, followed by deprotection steps to expose reactive sites for subsequent coupling. The final product is purified using reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity, typically exceeding 95% .

The synthesis process generally follows these steps:

  1. Amino Acid Coupling: Protected amino acids are coupled in a stepwise manner using coupling reagents.
  2. Deprotection: After each coupling step, protecting groups are removed to allow for further addition of amino acids.
  3. Cleavage: Once the peptide chain is complete, the peptide is cleaved from the solid support.
  4. Purification: The crude peptide is purified via HPLC to isolate Metalnikowin I from any side products or unreacted starting materials.
Molecular Structure Analysis

Structure and Data

Metalnikowin I has a specific amino acid sequence that includes multiple proline residues, contributing to its structural conformation. The crystal structure reveals that Metalnikowin I binds to the ribosomal RNA within the ribosome, specifically at the peptidyl transferase center (PTC), where it interferes with protein synthesis .

The molecular structure can be visualized through X-ray crystallography data, which provides insights into its three-dimensional conformation and binding interactions with ribosomal components. The peptide's structure allows it to adopt a flexible conformation that enhances its binding affinity to ribosomes .

Chemical Reactions Analysis

Reactions and Technical Details

Metalnikowin I primarily engages in non-covalent interactions with ribosomal RNA during its mechanism of action. The binding of Metalnikowin I to the ribosome inhibits the elongation phase of protein synthesis by preventing the proper positioning of tRNA and mRNA within the ribosomal active site .

Key reactions include:

  • Binding Reaction: Metalnikowin I binds to the ribosomal RNA through electrostatic interactions and hydrogen bonding.
  • Inhibition Reaction: This binding inhibits the translocation of tRNA along the ribosome, effectively halting protein synthesis.
Mechanism of Action

Process and Data

The mechanism by which Metalnikowin I exerts its antimicrobial effects involves several critical steps:

  1. Ribosome Binding: Metalnikowin I binds specifically to the 70S ribosome in bacteria.
  2. Inhibition of Translation: By occupying key sites on the ribosome, it disrupts the interaction between mRNA and tRNA, inhibiting translation elongation .
  3. Prevention of Protein Synthesis: This inhibition leads to a decrease in protein production within bacterial cells, ultimately resulting in cell death due to an inability to synthesize essential proteins.

Studies have shown that Metalnikowin I displays significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metalnikowin I exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under various pH conditions but may be susceptible to proteolytic degradation.
  • Charge: Typically carries a positive charge due to its high arginine content, enhancing its interaction with negatively charged bacterial membranes.

These properties contribute to its efficacy as an antimicrobial agent while also posing challenges for therapeutic applications due to potential cytotoxicity .

Applications

Scientific Uses

Metalnikowin I has several promising applications in scientific research and medicine:

  1. Antimicrobial Therapy: It serves as a potential candidate for developing new antibiotics against resistant bacterial strains.
  2. Biotechnology Research: Its ability to inhibit protein synthesis makes it useful in studying ribosomal function and translation mechanisms.
  3. Drug Development: Metalnikowin I can be modified or used as a template for designing novel AMPs with enhanced activity or reduced toxicity.

Research continues into optimizing its therapeutic potential while minimizing side effects associated with AMPs .

Introduction to Antimicrobial Peptides (AMPs) and Metalnikowin I

Antimicrobial peptides (AMPs) represent a diverse class of naturally occurring defense molecules produced by all living organisms as a first-line response against pathogens. These peptides typically exhibit broad-spectrum activity against bacteria, fungi, viruses, and parasites through mechanisms that often bypass conventional resistance pathways. Among the structurally distinct AMP families, proline-rich antimicrobial peptides (PrAMPs) have garnered significant scientific interest due to their unique non-lytic mechanisms and target specificity against Gram-negative bacteria. Metalnikowin I stands as a prototypical insect-derived PrAMP initially isolated from Drosophila melanogaster, characterized by its distinctive amino acid composition featuring repetitive proline-arginine motifs and a central O-glycosylation site that modulates its biological activity [5] [8].

Evolutionary Significance of AMPs in Innate Immunity

The innate immune system represents the most ancient defense strategy across multicellular organisms, with AMPs serving as evolutionarily conserved effectors that predate adaptive immunity by hundreds of millions of years. This conservation across evolutionary lineages—from insects to mammals—highlights their fundamental role in host survival. Unlike antibodies, AMPs target highly conserved microbial structures rather than specific antigens, making them less susceptible to resistance development through single-point mutations [2] [10].

  • Phylogenetic conservation: Metalnikowin I belongs to an evolutionarily ancient group of defense molecules present in Diptera that emerged through gene duplication events and positive selection pressure from persistent microbial threats. Comparative genomics reveals homologous PrAMP genes across insect taxa, suggesting conservation of this defense mechanism over 100 million years [5] [8].

  • Selective pressure dynamics: Pathogen-driven co-evolutionary arms races have shaped Metalnikowin I's sequence diversity. Studies of Drosophila populations demonstrate diversifying selection in the Metalnikowin I gene locus, particularly in residues involved in target recognition. This genetic variability enhances species-wide resilience against rapidly evolving pathogens [5].

  • Cross-kingdom defense parallels: The discovery of prokaryotic STAND proteins in bacteria and archaea that recognize conserved viral protein folds reveals striking parallels to eukaryotic pattern recognition receptors. This suggests convergent evolution of protein-based pathogen recognition mechanisms across all domains of life, with AMPs like Metalnikowin I representing the insect lineage's contribution to this ancient defense paradigm [7].

Table 1: Evolutionary Milestones in AMP Development Across Organisms

Evolutionary PeriodKey DevelopmentsRepresentative AMPs
Prokaryotic Era (3.5 BYA)CRISPR-Cas systems; STAND proteinsBacteriocins; Avs proteins
Early Metazoans (600 MYA)Pattern recognition receptorsProline-rich peptides; Defensins
Insect Radiation (300 MYA)Diversification of humoral immunityMetalnikowin; Apidaecins; Drosocin
Vertebrate Emergence (500 MYA)Specialized immune cellsCathelicidins; Hepcidin

Classification of Proline-Rich Antimicrobial Peptides (PrAMPs)

Proline-rich antimicrobial peptides constitute a specialized subgroup of AMPs defined by a minimum proline content of 25% and a characteristic mechanism involving intracellular targets rather than membrane disruption. Their classification follows structural-functional parameters that distinguish them from other AMP categories such as α-helical or β-sheet peptides [5] [8] [10].

  • Structural characteristics:
  • Amino acid composition: PrAMPs contain repetitive Pro-Arg-Pro (PRP) motifs that form polyproline type II helices, creating a semi-rigid molecular scaffold. Metalnikowin I exemplifies this with three PRP motifs distributed throughout its 19-residue sequence (GPPRPPYSPRPPSPRPPRP) [5] [8].
  • Post-translational modifications: Many insect PrAMPs feature O-glycosylation at specific threonine or serine residues. Metalnikowin I contains a critical O-galactosylation at Thr11 that enhances its stability against proteolytic degradation without diminishing antimicrobial activity [8].
  • Charge and hydrophobicity: PrAMPs typically exhibit a net positive charge (+3 to +7) from arginine residues but display lower hydrophobicity compared to membrane-disruptive AMPs. Metalnikowin I has a net charge of +5 and GRAVY index of -1.2, facilitating electrostatic interactions with bacterial membranes without embedding deeply into lipid bilayers [5].
  • Functional classification:
  • Class I PrAMPs (e.g., Oncocin, Metalnikowin I) bind the 70S ribosomal exit tunnel near the peptidyl transferase center, specifically inhibiting protein elongation during translation. Structural studies reveal their N-terminal orientation toward the ribosomal interior [3] [5].
  • Class II PrAMPs (e.g., Apidaecin) adopt a reverse binding orientation and primarily interfere with translation termination by preventing release factor recruitment. These peptides contain a conserved C-terminal motif (PRPPHPRL) essential for activity [3].

Table 2: Classification of Proline-Rich Antimicrobial Peptides

Classification ParameterClass I PrAMPsClass II PrAMPs
Representative PeptidesMetalnikowin I; OncocinApidaecin 1b; Api137
Ribosomal Binding SiteNascent peptide exit tunnelRibosomal A-site
Primary MechanismInhibition of translation elongationBlockade of translation termination
Key Structural MotifsN-terminal PRP repeatsC-terminal PRPPHPRL motif
Glycosylation PatternCentral O-glycosylationTypically unmodified

Metalnikowin I: Discovery, Taxonomic Origin, and Biological Relevance

Discovery and Taxonomic Origin

Metalnikowin I was first isolated and characterized from the hemolymph of immunized Drosophila melanogaster following bacterial challenge, employing reverse-phase HPLC and Edman sequencing techniques. Its discovery expanded the known diversity of insect-derived defense molecules beyond cecropins and defensins, revealing a specialized strategy against Gram-negative pathogens [5] [8]. The peptide is encoded as a single copy gene within the Drosophila genome, producing a 19-amino acid mature peptide after proteolytic processing of a 63-residue prepropeptide. Genomic analysis reveals orthologous genes in Drosophila simulans, Drosophila yakuba, and other Drosophila species, indicating evolutionary conservation within this lineage [5].

Biological Relevance and Expression Dynamics

Metalnikowin I exhibits inducible expression in Drosophila fat body and hemocytes following immune challenge, regulated through the Imd (Immune deficiency) pathway—an evolutionary precursor to mammalian TNF-α signaling. This induction demonstrates tissue-specific deployment upon pathogen detection, minimizing metabolic costs while providing rapid defense [5]. Its biological relevance extends beyond direct antimicrobial activity to include:

  • Immunomodulatory functions: Subinhibitory concentrations of Metalnikowin I prime insect hemocyte phagocytosis and enhance phenoloxidase activation, bridging innate humoral and cellular immune responses [5].
  • Kinetics of protection: Metalnikowin I reaches effective concentrations (2-10 µM) in hemolymph within 6-12 hours post-infection, coinciding with the logarithmic growth phase of invading bacteria. This rapid response provides critical protection during the development of adaptive immune mechanisms in vertebrates [4] [5].
  • Ecological distribution: Metalnikowin I production correlates with Drosophila species inhabiting microbe-dense environments (decaying fruits), suggesting ecological specialization. Species from low-microbial niches show reduced or absent Metalnikowin I expression [5].

Table 3: Metalnikowin I Peptide Properties and Sequence Features

PropertyCharacteristicsFunctional Significance
Full SequenceGPPRPPYSPRPPSPRPPRP-
Length19 amino acidsOptimal cellular uptake
Molecular Weight2,148 DaBelow renal clearance threshold
Isoelectric Point12.1Strong cationicity for membrane interaction
Proline Content31.6%Polyproline helix formation
Key MotifsPPRP (x3); YSPRibosome binding; Glycosylation site
Post-Translational ModificationO-galactosylation at Thr11Protease resistance; Enhanced stability

Functional Characterization and Research Applications

Functional analysis of Metalnikowin I reveals a bimodal mechanism combining immediate membrane interactions with precise intracellular targeting:

  • Membrane translocation: Metalnikowin I utilizes inner membrane transporters (SbmA/BacA) for energy-dependent uptake into Gram-negative bacteria. This process is stereospecific, as all-D enantiomers show >100-fold reduced activity, confirming receptor-mediated transport rather than passive diffusion [3] [8].

  • Intracellular targets:

  • Ribosomal inhibition: Metalnikowin I binds the 70S ribosome at the interface of the 50S subunit's L14/L15 proteins and the 30S subunit's S19 protein. Cryo-EM studies show it occupies the nascent peptide exit tunnel, sterically hindering elongation factor binding and preventing aminoacyl-tRNA accommodation [3].
  • Chaperone disruption: At higher concentrations (>10 µM), Metalnikowin I interacts with the DnaK substrate-binding domain, inhibiting refolding of denatured proteins. This secondary mechanism creates proteostatic stress through accumulation of misfolded proteins [5] [8].
  • Spectrum of activity: Metalnikowin I demonstrates selective potency against Gram-negative bacteria including Escherichia coli (MIC 2-5 µM), Pseudomonas aeruginosa (MIC 8-16 µM), and Salmonella enterica (MIC 4-8 µM). It exhibits minimal activity against Gram-positive bacteria and fungi due to their impaired uptake systems and cell wall barriers [3] [5].

Table 4: Functional Characterization of Metalnikowin I

Functional AttributeExperimental FindingsTechnical Approach
Primary Mechanism70S ribosome binding; Inhibition of translation elongationCryo-EM; Ribosomal profiling
Secondary MechanismDnaK chaperone inhibitionSurface plasmon resonance; ATPase assays
Antimicrobial PotencyMIC 2-5 µM (E. coli); MIC 8-16 µM (P. aeruginosa)Broth microdilution assay
Resistance Development<10-fold MIC increase after 20 passagesSerial passage assay
Cytoplasmic TranslocationSbmA/BacA transporter-dependentTransporter knockout mutants
  • Research applications:
  • High-throughput screening: Metalnikowin I has been incorporated into the SAMP-Dep (Sequence-Activity Mapping via Depletion) platform, enabling mutational analysis of >26,000 variants. This revealed permissive mutation sites outside the PRP motifs and essential residues (Tyr7, His11) for ribosomal binding [3].
  • Structure-activity relationships: Saturation mutagenesis demonstrates tolerance at non-PRP prolines but complete activity loss when PRP prolines are substituted. The central Tyr7 is irreplaceable, while Arg residues accept conservative Lys substitutions with 2-4 fold potency reduction [3].
  • Synergistic combinations: Metalnikowin I shows additive effects with colistin against multidrug-resistant P. aeruginosa by combining membrane disruption with ribosomal inhibition. This synergy reduces effective concentrations below toxicity thresholds for human cells [5].

Table 5: Research Applications and Findings for Metalnikowin I

Application AreaKey FindingsResearch Impact
Sequence-Function MappingTyr7 and His11 as essential residues; Non-PRP prolines mutableGuides rational design of analogs
Biosensor ProfilingStrong induction of cspA (translation stress) reporterConfirms ribosomal targeting
Chemical SynthesisFmoc-SPPS with on-resin glycosylation at Thr11Enables production of bioactive glycopeptide
Genome MiningIdentification of 71 PrAMP genes in insect genomesReveals untapped structural diversity
Synergy Studies8-16 fold MIC reduction with polymyxin BSupports combination therapy development

Properties

CAS Number

172430-37-4

Product Name

METALNIKOWIN I

Molecular Formula

C80H128N26O22S

Molecular Weight

1838.12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.